1-(4-methoxyphenyl)-N,2-dimethylpropan-1-amine
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Overview
Description
1-(4-Methoxyphenyl)-N,2-dimethylpropan-1-amine is an organic compound characterized by the presence of a methoxyphenyl group attached to a dimethylpropan-1-amine backbone
Mechanism of Action
Target of Action
The compound 1-(4-methoxyphenyl)-N,2-dimethylpropan-1-amine, also known as 4-Methoxyamphetamine, primarily targets the serotonin transporter and alpha receptors . These targets play a crucial role in neurotransmission, particularly in the regulation of mood, appetite, and sleep.
Mode of Action
The compound acts as a potent and selective serotonin releasing agent . It binds to alpha receptors to mediate its effects . This interaction with its targets leads to an increase in the concentration of serotonin in the synaptic cleft, which can result in changes in mood, appetite, and sleep patterns.
Pharmacokinetics
Similar compounds such as 4-methoxyamphetamine have been found to exhibitgood bioavailability , low clearance , and a small volume of distribution . These properties suggest that the compound could be readily absorbed and distributed in the body, with a potential for significant bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its targets . .
Biochemical Analysis
Biochemical Properties
1-(4-methoxyphenyl)-N,2-dimethylpropan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, leading to inhibition or activation of enzymatic activity .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules, leading to changes in downstream signaling pathways. Additionally, it can alter gene expression patterns, resulting in changes in cellular function and metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression and subsequent alterations in cellular function. The compound’s ability to interact with multiple targets makes it a versatile tool in biochemical research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term exposure to the compound can lead to changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which the compound becomes harmful .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. The compound can affect metabolic flux and alter metabolite levels, leading to changes in overall metabolic activity. Understanding these interactions is essential for elucidating the compound’s role in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. The compound’s distribution can influence its overall activity and effectiveness in biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)-N,2-dimethylpropan-1-amine can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with acetone under base-catalyzed conditions to form an intermediate, which is then further reacted to yield the final product . Another method involves the hydrogenation of 1-[cyano(p-methoxyphenyl)methyl]cyclohexanol using Raney nickel and borohydride as catalysts .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)-N,2-dimethylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-methoxybenzaldehyde, while reduction can produce 4-methoxyphenylethanol.
Scientific Research Applications
1-(4-Methoxyphenyl)-N,2-dimethylpropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Industry: It is utilized in the production of pharmaceuticals and fine chemicals.
Comparison with Similar Compounds
4-Methoxyamphetamine: Shares a similar methoxyphenyl group and exhibits serotonin releasing properties.
4-Methoxyphenyl-1H-indole: Contains a methoxyphenyl group and is studied for its enzyme inhibition properties.
4-Methoxyphenyl-1H-imidazole: Another compound with a methoxyphenyl group, known for its biological activities.
Uniqueness: 1-(4-Methoxyphenyl)-N,2-dimethylpropan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-N,2-dimethylpropan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-9(2)12(13-3)10-5-7-11(14-4)8-6-10/h5-9,12-13H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIBFSMQALQAMKJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)OC)NC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90406315 |
Source
|
Record name | 1-(4-methoxyphenyl)-N,2-dimethylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90406315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
881486-12-0 |
Source
|
Record name | 1-(4-methoxyphenyl)-N,2-dimethylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90406315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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